2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole
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Overview
Description
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole typically involves multiple steps. One common synthetic route starts with commercially available phenylhydrazine and involves the use of 2,6-dichlorophenyl-boronic acid and 4-bromopyridine . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole has several scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions, including Suzuki–Miyaura coupling.
Medicine: Potential therapeutic applications are being explored due to its pharmacological activities.
Industry: It can be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other indole derivatives that share structural similarities and biological activities. Some examples are:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Properties
CAS No. |
827016-81-9 |
---|---|
Molecular Formula |
C23H26Cl2N2 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-propylindole |
InChI |
InChI=1S/C23H26Cl2N2/c1-2-12-27-19(15-18-6-3-4-9-22(18)27)16-26-13-10-17(11-14-26)23-20(24)7-5-8-21(23)25/h3-9,15,17H,2,10-14,16H2,1H3 |
InChI Key |
JBRPSWVFFHNRTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C=C1CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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